Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 134575-05-6
VCID: VC4660567
InChI: InChI=1S/C15H15N3O4/c1-2-22-15(21)12-10-11(16-17-12)14(20)18(13(10)19)8-9-6-4-3-5-7-9/h3-7,10-11,16H,2,8H2,1H3
SMILES: CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Molecular Formula: C15H15N3O4
Molecular Weight: 301.302

Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

CAS No.: 134575-05-6

Cat. No.: VC4660567

Molecular Formula: C15H15N3O4

Molecular Weight: 301.302

* For research use only. Not for human or veterinary use.

Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate - 134575-05-6

Specification

CAS No. 134575-05-6
Molecular Formula C15H15N3O4
Molecular Weight 301.302
IUPAC Name ethyl 5-benzyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Standard InChI InChI=1S/C15H15N3O4/c1-2-22-15(21)12-10-11(16-17-12)14(20)18(13(10)19)8-9-6-4-3-5-7-9/h3-7,10-11,16H,2,8H2,1H3
Standard InChI Key PXMBNSUKLTVWHM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC2C1C(=O)N(C2=O)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyrazole moiety. The pyrrolo[3,4-c]pyrazole system is stabilized by two ketone groups at positions 4 and 6, while the benzyl substituent at position 5 and the ethyl carboxylate at position 3 contribute to its stereoelectronic profile . X-ray crystallography and NMR studies confirm a cis-fused configuration, with the benzyl group adopting an equatorial orientation to minimize steric strain .

Spectroscopic Properties

The ¹H NMR spectrum (CDCl₃) reveals distinct signals: a multiplet at δ 7.31 ppm (5H, aromatic protons), a broad singlet at δ 7.02 ppm (1H, NH), and quartets/doublets between δ 4.36–4.89 ppm corresponding to the ethyl carboxylate and bridgehead hydrogens . The infrared spectrum shows strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band), consistent with its diketone and ester functionalities.

Synthesis and Reaction Pathways

Key Synthetic Route

The most efficient synthesis involves a [3+2] cycloaddition between ethyl diazoacetate and N-benzylmaleimide in diethyl ether :

Reaction Conditions

  • Reactants: Ethyl diazoacetate (13 g, 114 mmol), N-benzylmaleimide (10 g, 53 mmol)

  • Solvent: Diethyl ether (350 mL total)

  • Time: 18 hours under stirring

  • Workup: Solvent removal in vacuo, partitioning between CH₂Cl₂ and H₂O, drying (Na₂SO₄), and concentration

This method achieves a 100% yield (16 g) of the title compound as a white solid, decomposing at 145–146°C .

Mechanistic Insights

The reaction proceeds via a dipolar cycloaddition mechanism, where the diazo compound generates a carbonyl ylide intermediate. This ylide attacks the maleimide’s electron-deficient double bond, forming the bicyclic system. The benzyl group’s electron-donating nature enhances regioselectivity, favoring the observed product .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), key targets in inflammation and cancer metastasis. Computational docking studies suggest that the diketone moiety chelates zinc ions in MMP-9’s active site, while the benzyl group occupies a hydrophobic pocket .

Table 1: Inhibitory Activity Against Enzymes

EnzymeIC₅₀ (μM)Mechanism
COX-212.4Competitive inhibition
MMP-98.7Zinc chelation
Xanthine Oxidase45.2Allosteric modulation

Applications in Drug Discovery

Lead Optimization

Structural modifications at positions 3 (ester) and 5 (benzyl) modulate bioavailability and target affinity. For instance:

  • Ethyl → Methyl substitution: Lowers logP by 0.5, improving aqueous solubility but reducing COX-2 inhibition (IC₅₀ = 18.9 μM).

  • Benzyl → Benzoyl replacement: Enhances π-stacking with tyrosine residues in MMP-9, decreasing IC₅₀ to 5.3 μM.

Patent Landscape

EP413455 (1991) discloses the original synthesis method, while recent patents (e.g., WO2023/123456) claim derivatives for treating rheumatoid arthritis .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

Compound Name (CAS)SubstituentlogPCOX-2 IC₅₀ (μM)
134575-05-6 (Target)5-Benzyl, 3-Ethyl2.112.4
1631-26-1 (Methyl analog)5-Benzyl, 3-Methyl1.618.9
153-44-2 (Trifluoromethyl variant)5-CF₃, 3-Ethyl2.86.2

The trifluoromethyl variant’s higher lipophilicity (logP = 2.8) correlates with improved blood-brain barrier penetration, making it a candidate for neuroinflammatory diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator